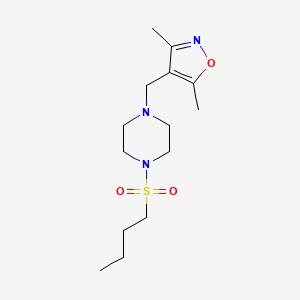

4-((4-(Butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole

Description

Properties

IUPAC Name |

4-[(4-butylsulfonylpiperazin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3S/c1-4-5-10-21(18,19)17-8-6-16(7-9-17)11-14-12(2)15-20-13(14)3/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQAULALYIJFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)CC2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of butylsulfonyl chloride with piperazine to form 4-(butylsulfonyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

-

Isoxazole Ring Formation: : The next step involves the formation of the isoxazole ring. This can be achieved by reacting 3,5-dimethylisoxazole with a suitable alkylating agent under basic conditions.

-

Coupling Reaction: : The final step is the coupling of the piperazine intermediate with the isoxazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, which can be further oxidized to sulfone derivatives.

Reduction: Reduction reactions can target the isoxazole ring or the sulfonyl group, potentially leading to the formation of amine or sulfide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine or sulfide derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3,5-dimethylisoxazole exhibit significant anticancer properties. For instance, a related study identified bivalent inhibitors targeting Bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene transcription associated with cancer proliferation. The study reported that compounds similar to 4-((4-(Butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole demonstrated potent inhibition of colorectal cancer cell lines (IC50 = 162 nM) and showed favorable results in tumor models .

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound 22 | BRD4 | 162 | Inhibits proliferation of HCT116 cells |

| Compound 14 | BRD4 | 32 | Higher activity than previous inhibitors |

Neurological Applications

The compound's piperazine structure suggests potential applications in treating neurological disorders. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that modifications to the piperazine ring can enhance the selectivity and potency of these compounds as antidepressants or anxiolytics.

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of the isoxazole ring and subsequent functionalization with the butylsulfonyl group. A study highlighted the importance of optimizing synthesis methods for new isoxazole derivatives to enhance their biological activity .

Synthesis Overview

- Formation of Isoxazole Ring : Utilizing starting materials such as acetylacetone and hydrazine hydrate.

- Sulfonation : Introduction of the butylsulfonyl group via sulfonation reactions.

- Piperazine Functionalization : Reaction with appropriate piperazine derivatives to yield the final product.

Case Study 1: Antitumor Efficacy

In a preclinical model, a derivative containing the isoxazole moiety was tested for its antitumor efficacy against various cancer types. The results demonstrated a significant reduction in tumor size compared to control groups, indicating the compound's potential as a therapeutic agent .

Case Study 2: Neurological Impact

Another study focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results suggested that these compounds could modulate neuroinflammatory responses, offering new avenues for treatment .

Mechanism of Action

The mechanism of action of 4-((4-(Butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, while the isoxazole ring can modulate enzyme activity. The butylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s isoxazole ring distinguishes it from related piperazine-containing analogs in the literature:

- Quinoline derivatives (e.g., C1–C7 in ): These feature a planar, aromatic quinoline core linked to piperazine via a carbonyl group. The extended conjugation of quinoline may enhance π-π stacking interactions compared to the smaller isoxazole ring .

- Thiazole derivatives (e.g., 11a–11o in ): Thiazole, a sulfur-containing heterocycle, is structurally similar to isoxazole but differs in electronic properties due to sulfur’s lower electronegativity. This could influence solubility or metabolic stability .

- Triazolone derivatives (): These compounds incorporate a triazolone ring, which introduces additional hydrogen-bonding capabilities compared to isoxazole’s oxygen-nitrogen system .

Table 1: Core Heterocycle Comparison

Piperazine Substitution Patterns

The butylsulfonyl group on the target’s piperazine contrasts with substituents in other compounds:

- Carbonyl-linked groups (): Compounds C1–C7 have piperazine connected to quinoline via a carbonyl group, which may increase rigidity and reduce conformational flexibility compared to the methylene bridge in the target compound .

- Hydrazinyl-2-oxoethyl substituents (): Piperazine in 11a–11o is modified with a hydrazinyl-2-oxoethyl group, introducing hydrogen-bond donors and amide-like character absent in the target’s sulfonyl group .

Table 2: Piperazine Substituent Comparison

Physicochemical and Pharmacological Implications

- Solubility : The butylsulfonyl group may reduce solubility compared to ’s hydrazinyl-2-oxoethyl substituents, which introduce polar amide motifs .

- Metabolic Stability: The isoxazole ring’s electronegativity could enhance metabolic resistance relative to ’s ester-containing quinoline derivatives .

- Target Engagement : Piperazine’s flexibility in the target compound might favor binding to proteins with deep hydrophobic pockets, whereas ’s rigid triazolone derivatives may prefer structured active sites .

Biological Activity

The compound 4-((4-(Butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole is a novel derivative of isoxazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_{14}H_{20}N_{2}O_{2}S

- Molecular Weight: 288.39 g/mol

The presence of the butylsulfonyl group and the piperazine moiety contributes to its unique properties and biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related study synthesized various isoxazoline compounds that exhibited significant cytotoxic effects against tumor cells. Among these, several compounds demonstrated enhanced activity compared to established chemotherapeutics like TRAIL (Tumor Necrosis Factor-related Apoptosis-Inducing Ligand) . This suggests that this compound may also possess similar anticancer properties.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. Isoxazoles are known to modulate various signaling pathways, including those related to apoptosis and cell proliferation. The sulfonamide group may enhance binding affinity to target proteins or enzymes involved in these pathways .

Pharmacological Studies

In pharmacological studies, compounds similar to this compound have been evaluated for their effects on different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Isoxazole Derivative A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Isoxazole Derivative B | A549 (Lung Cancer) | 8 | Inhibits proliferation |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be established.

Case Studies

A case study involving the synthesis and evaluation of isoxazoline derivatives revealed that structural modifications could significantly influence biological activity. Compounds with sulfonamide groups often exhibited enhanced cytotoxicity against various cancer cell lines . This reinforces the hypothesis that this compound could be explored further for its potential therapeutic applications.

Q & A

Q. What are the key challenges in synthesizing 4-((4-(butylsulfonyl)piperazin-1-yl)methyl)-3,5-dimethylisoxazole, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis involves multi-step reactions, including sulfonylation of piperazine and subsequent coupling to the isoxazole core. Common challenges include low yields due to steric hindrance from the butylsulfonyl group and competing side reactions. Optimization strategies:

- Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Temperature control: Maintain reflux conditions (e.g., 80–100°C) during nucleophilic substitution steps to ensure complete reaction .

- Catalytic additives: Introduce triethylamine or DMAP to accelerate sulfonylation .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Answer: Key techniques include:

- 1H/13C NMR: Look for signals at δ 2.3–2.5 ppm (methyl groups on isoxazole), δ 3.2–3.6 ppm (piperazine CH2), and δ 1.4–1.6 ppm (butyl chain protons) .

- FTIR: Confirm sulfonyl S=O stretches at 1150–1250 cm⁻¹ and isoxazole C=N absorption near 1600 cm⁻¹ .

- HRMS: Verify molecular ion peaks matching the exact mass (C15H26N4O3S: 342.17 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets such as GPCRs or kinases?

Answer:

- Molecular docking: Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin or dopamine receptors). Focus on hydrogen bonding between the sulfonyl group and Arg/Lys residues in binding pockets .

- MD simulations: Assess stability of ligand-receptor complexes over 50–100 ns trajectories to identify critical binding motifs .

- Pharmacophore mapping: Highlight the importance of the piperazine ring’s geometry and sulfonyl group’s electronegativity for target engagement .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50 values in enzyme inhibition studies)?

Answer:

- Assay validation: Ensure consistency in buffer pH, ionic strength, and enzyme concentration across replicates .

- Control compounds: Include reference inhibitors (e.g., staurosporine for kinases) to benchmark activity .

- Data normalization: Correct for solvent interference (e.g., DMSO ≤1% v/v) and use nonlinear regression for IC50 calculations .

- Mechanistic follow-up: Perform competitive binding assays or SPR to confirm direct target interaction .

Q. What strategies can mitigate off-target effects observed in cellular models, and how can selectivity be improved?

Answer:

- Structural analogs: Modify the butylsulfonyl chain length or introduce substituents (e.g., fluorine) to enhance selectivity .

- Proteome-wide profiling: Use kinome or GPCR panels to identify off-target interactions .

- Prodrug approaches: Mask the sulfonyl group with ester linkages to reduce nonspecific binding .

Q. How do steric and electronic properties of the isoxazole-piperazine scaffold influence pharmacokinetic parameters like solubility and metabolic stability?

Answer:

- Solubility: The sulfonyl group enhances hydrophilicity, but the butyl chain may reduce aqueous solubility. Use logP calculations (e.g., XLogP3) to balance lipophilicity .

- Metabolism: Piperazine rings are prone to N-oxidation. Introduce electron-withdrawing groups (e.g., CF3) on the isoxazole to slow CYP450-mediated degradation .

- Permeability: Assess via Caco-2 monolayer assays; the methyl groups on isoxazole improve membrane diffusion .

Q. What are the best practices for designing SAR studies to explore the role of the butylsulfonyl substituent in bioactivity?

Answer:

- Analog synthesis: Replace the butyl group with shorter (methyl) or branched (isobutyl) chains .

- Biological testing: Compare IC50 values across analogs in enzyme/cell-based assays to correlate chain length with potency .

- Crystallography: If feasible, resolve co-crystal structures with targets to visualize sulfonyl-group interactions .

Methodological Guidelines

8. Recommended protocols for stability testing under physiological conditions:

- pH stability: Incubate the compound in buffers (pH 2–8) at 37°C for 24h; monitor degradation via HPLC .

- Plasma stability: Use human plasma at 37°C; quench with acetonitrile and analyze remaining compound .

9. Strategies for scaling up synthesis without compromising purity:

Q. How to resolve ambiguous NOE correlations in NMR structural analysis?

- 2D NMR: Perform ROESY or NOESY to confirm spatial proximity between the piperazine CH2 and isoxazole methyl groups .

- DFT calculations: Predict theoretical NOE patterns and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.